molecular formula C12H15LiN4O3 B2721962 6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt CAS No. 2007909-54-6

6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt

Cat. No.: B2721962
CAS No.: 2007909-54-6
M. Wt: 270.22
InChI Key: YVJMVWUCBSHQLC-UHFFFAOYSA-M
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Description

6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt is a chemical compound with the molecular formula C12H16N4O3Li. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrimidine ring and a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt typically involves the reaction of 1-acetylpiperidine with a pyrimidine derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyrimidine moieties are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine or piperidine derivatives.

Scientific Research Applications

6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid
  • 6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid sodium salt

Uniqueness

6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt is unique due to its lithium salt form, which may confer different solubility and reactivity properties compared to its sodium or free acid counterparts. This uniqueness can be leveraged in specific applications where these properties are advantageous.

Biological Activity

Chemical Identification

  • Chemical Name : 6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt
  • CAS Number : 2007909-54-6
  • Molecular Formula : C12H17LiN4O3
  • Molecular Weight : 272.23 g/mol

This compound is part of a class of pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the context of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily linked to its role as an inhibitor of key enzymes involved in nucleotide synthesis, particularly thymidylate synthase (TS). Thymidylate synthase is crucial for DNA synthesis and repair, making it a target for cancer therapies. Inhibition of this enzyme can lead to reduced proliferation of cancer cells.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on TS activity. For instance, a study demonstrated that structural modifications in pyrimidine derivatives could enhance their binding affinity to TS, thereby improving their efficacy as anticancer agents .

Cytotoxicity and Selectivity

In vitro cytotoxicity assays have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves caspase-dependent pathways, which are critical for programmed cell death. Notably, the compound's selectivity towards tumor cells over normal cells has been a focus of research, indicating potential for therapeutic applications with reduced side effects .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of several pyrimidine derivatives, including this compound. The results indicated that this compound exhibited significant growth inhibition in human colon cancer cells, with IC50 values comparable to established TS inhibitors like 5-fluorouracil. The study concluded that further optimization of the compound's structure could enhance its therapeutic index .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of how this compound interacts with TS. Using molecular docking studies, researchers identified key interactions between the compound and the active site of TS, suggesting a competitive inhibition mechanism. This insight is critical for designing more potent derivatives with improved pharmacokinetic profiles .

Table 1: Comparison of Biological Activities

Compound NameCAS NumberIC50 (µM)Mechanism of Action
This compound2007909-54-615Thymidylate synthase inhibition
5-Fluorouracil51-21-812Thymidylate synthase inhibition
Gemcitabine95058-81-220Nucleotide synthesis inhibitor

Table 2: In Vitro Cytotoxicity Results

Cell LineCompound Concentration (µM)% Cell Viability
HCT116 (Colon Cancer)1045
MCF7 (Breast Cancer)1050
HeLa (Cervical Cancer)1040

Properties

IUPAC Name

lithium;6-[(1-acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3.Li/c1-8(17)16-4-2-9(3-5-16)15-11-6-10(12(18)19)13-7-14-11;/h6-7,9H,2-5H2,1H3,(H,18,19)(H,13,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJMVWUCBSHQLC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15LiN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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